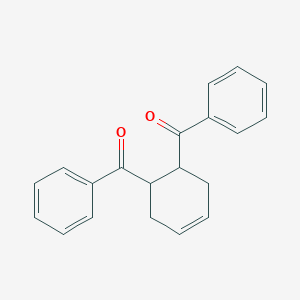

4,5-Dibenzoylcyclohexene

Description

4,5-Dibenzoylcyclohexene is a cyclohexene derivative featuring two benzoyl (C₆H₅CO-) substituents at the 4 and 5 positions of the six-membered ring. This compound is characterized by its electron-withdrawing aromatic substituents, which influence its electronic and steric properties.

Propriétés

Numéro CAS |

5465-44-1 |

|---|---|

Formule moléculaire |

C20H18O2 |

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

(6-benzoylcyclohex-3-en-1-yl)-phenylmethanone |

InChI |

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-12,17-18H,13-14H2 |

Clé InChI |

VJAXJFWMMZTLLB-UHFFFAOYSA-N |

SMILES canonique |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 4,5-Dibenzoylcyclohexene with three structurally or functionally related compounds: 4,5-Dibromocyclohexene , 2-phenyl-4H-3,1-benzoxazin-4-one , and caffeic acid (3,4-dihydroxybenzeneacrylic acid) . Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The benzoyl groups in this compound introduce significant steric hindrance and electron-withdrawing effects, which may slow electrophilic additions compared to the smaller, less bulky bromine atoms in 4,5-Dibromocyclohexene. Bromine’s electronegativity facilitates substitution or elimination reactions, whereas benzoyl groups favor stabilization of radical or conjugated intermediates . 2-Phenyl-4H-3,1-benzoxazin-4-one shares a benzoyl moiety but within a heterocyclic framework, enabling cyclocondensation reactions (e.g., with amines to form quinazolinones) .

Functional Diversity: Caffeic acid diverges significantly due to its phenolic and carboxylic acid groups, enabling antioxidant activity and metal chelation, unlike the non-polar aromatic systems of this compound or 4,5-Dibromocyclohexene .

Solubility and Applications :

- This compound’s bulky aromatic structure likely limits solubility in polar solvents, favoring use in hydrophobic matrices (e.g., polymers). In contrast, 4,5-Dibromocyclohexene’s smaller size and halogen substituents enhance reactivity in cross-coupling or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.